molecular formula C20H18N4O5 B2445112 3-(3,5-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251571-55-7

3-(3,5-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2445112
CAS No.: 1251571-55-7
M. Wt: 394.387
InChI Key: DLQDTSFXDDGHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and oncology research. Compounds based on the 1,3,4-oxadiazole scaffold, particularly those incorporating dimethoxyphenyl and other aryl substituents, have demonstrated promising biological activities. Recent scientific investigations have highlighted the potential of structurally similar theophylline-methyl-1,3,4-oxadiazole hybrids as anticancer agents, with specific derivatives exhibiting potent cytotoxic effects against various cancer cell lines . The mechanism of action for this class of compounds is an active area of research, but their structural features suggest potential for interaction with key cellular targets, potentially leading to the inhibition of cancer cell proliferation. This compound is representative of a valuable chemical series for developing novel therapeutic candidates and serves as a crucial intermediate or target molecule in structure-activity relationship (SAR) studies aimed at optimizing potency and understanding pharmacophore requirements . Its design, featuring multiple aromatic systems linked by heterocyclic rings, makes it a compelling subject for research into new small-molecule inhibitors.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-25-14-6-4-12(5-7-14)20-23-22-18(28-20)11-17-21-19(24-29-17)13-8-15(26-2)10-16(9-13)27-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDTSFXDDGHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,5-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in drug discovery due to its ability to interact with various biological targets. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines .
  • Antimicrobial Properties : The oxadiazole scaffold has been linked to antimicrobial effects against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anti-inflammatory Effects : Some oxadiazoles have demonstrated the ability to reduce inflammation in various models, making them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit histone deacetylases (HDACs) or other enzymes involved in cell cycle regulation .
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, interfering with replication or transcription processes crucial for cancer cell survival .
  • Modulation of Signaling Pathways : By affecting various signaling pathways such as those involving growth factors or cytokines, oxadiazoles can alter cellular responses related to growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

Study 1: Anticancer Activity

A study published in PMC demonstrated that a series of 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. The most potent compound was found to inhibit cell proliferation by inducing apoptosis through caspase activation .

Study 2: Antimicrobial Effects

Another investigation reported that specific oxadiazole derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted their potential as new antimicrobial agents in light of rising resistance .

Study 3: Anti-inflammatory Properties

Research indicated that certain oxadiazoles could significantly reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation. These findings suggest their utility in treating inflammatory diseases .

Data Summary Table

Biological ActivityMechanismReferences
AnticancerEnzyme inhibition; Nucleic acid interaction
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryCytokine modulation

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, a series of synthesized 1,3,4-oxadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma. Specific compounds demonstrated significant apoptosis-inducing capabilities by damaging DNA within cancer cells .

Case Study:
In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. For example, derivatives containing the oxadiazole ring showed enhanced activity against LN229 glioblastoma cells through mechanisms involving cell cycle arrest and apoptosis .

Anti-Diabetic Effects

Oxadiazoles have also been investigated for their anti-diabetic properties. Research utilizing genetically modified models like Drosophila melanogaster indicated that specific derivatives could significantly lower glucose levels .

Case Study:
In one study, compounds were tested for their ability to regulate glucose metabolism in diabetic models. The results showed that certain oxadiazole derivatives improved insulin sensitivity and reduced hyperglycemia effectively .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of oxadiazole derivatives typically involves multi-step reactions starting from hydrazides or other precursors. The structure-activity relationship studies have indicated that modifications at specific positions on the oxadiazole ring can enhance biological activity.

Position Modification Effect on Activity
2Methoxy groupIncreased solubility and bioavailability
5Aromatic substituentsEnhanced anti-cancer activity
1Alkyl chainsImproved metabolic stability

Chemical Reactions Analysis

Table 1: Synthetic Routes for Oxadiazole Ring Formation

MethodReactants/ConditionsYieldKey Reference
Hydrazone-Aldehyde Cyclization3,5-Dimethoxyphenyl hydrazone + 4-methoxyphenyl aldehyde, POCl₃68–72%
Copper(I)-Catalyzed Oxidative CyclizationTertiary amines, carboxylic acids, (N-isocyanimine)triphenylphosphorane, CH₃CN, 60°C85–92%
Eosin-Y PhotocatalysisSemicarbazones, CBr₄, visible light, O₂ atmosphere90–94%
  • The methyl bridge linking the two oxadiazoles is introduced via nucleophilic substitution between a chloromethyl intermediate and a mercapto-oxadiazole derivative under basic conditions (K₂CO₃/acetone) .

  • Methoxy groups are retained during synthesis due to their stability under acidic/basic conditions, though demethylation can occur with BBr₃ in CH₂Cl₂ at −78°C.

Methoxy Group Reactivity

  • Demethylation : Treatment with BBr₃ selectively removes methoxy groups, generating phenolic derivatives for further functionalization (e.g., sulfonation or acylation).

  • Nucleophilic Aromatic Substitution : Electron-deficient positions on the phenyl rings undergo substitution with amines or thiols under microwave irradiation .

Oxadiazole Ring Modifications

Reaction TypeReagents/ConditionsProductApplication
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CN-Alkylated oxadiazolesEnhanced lipophilicity
AcylationAcid chlorides, pyridine, rt2-Acyl-1,3,4-oxadiazolesBioactivity modulation
ThiolationLawesson’s reagent, toluene, refluxThioamide derivativesChelation studies

Oxidation and Reduction

  • Oxidation : The methyl bridge is susceptible to oxidation with KMnO₄/H₂SO₄, yielding a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the 1,2,4-oxadiazole ring to form amidines, while the 1,3,4-oxadiazole remains intact.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Table 2: Cross-Coupling Reactions

ReactionCatalytic SystemSubstrate PositionYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C5-(4-Methoxyphenyl)75–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃3,5-Dimethoxyphenyl65–70%

These reactions facilitate the introduction of biaryl or amino groups for structure-activity relationship (SAR) studies .

Biological Interaction Pathways

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Binds to matrix metalloproteinase-9 (MMP-9) via hydrogen bonding with Glu402 and hydrophobic interactions with the 3,5-dimethoxyphenyl group (IC₅₀: 1.65 μM) .

  • Apoptosis Induction : Generates reactive oxygen species (ROS) in A549 lung cancer cells, triggering mitochondrial membrane depolarization (ΔΨm loss: 78%) and caspase-3 activation .

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C via retro-cyclization, releasing CO and N₂.

  • Photodegradation : UV irradiation (254 nm) in MeOH leads to cleavage of the methyl bridge, forming 3,5-dimethoxybenzoic acid and 4-methoxyphenyl-1,3,4-oxadiazole.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclization reactions using precursors like hydrazides and nitriles under acidic or thermal conditions. For example, 1,3,4-oxadiazole rings are typically formed by treating acylhydrazides with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Optimization involves:

  • Solvent selection : Use aprotic solvents (e.g., pyridine) to stabilize intermediates .
  • Catalyst control : Microwave-assisted synthesis reduces reaction time and improves yield .
  • Substituent tuning : Methoxy groups at the 3,5-positions on the phenyl ring enhance solubility and bioactivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., dihedral angles between oxadiazole and phenyl rings) to confirm stereochemistry .
  • NMR spectroscopy : Key signals include δ 3.8–4.0 ppm (methoxy protons) and δ 6.5–8.0 ppm (aromatic protons). ¹³C NMR identifies carbonyl carbons at δ 165–170 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₉N₃O₅) .

Q. How is the antibacterial or antifungal activity of this compound screened in vitro?

Answer:

  • MIC assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth dilution methods .
  • Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., replacing 4-methoxyphenyl with halogenated groups) to identify pharmacophores .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

  • DFT calculations : Predict electron density distribution and HOMO-LUMO gaps to assess reactivity. For example, methoxy groups lower the LUMO energy, facilitating interactions with bacterial membranes .
  • Molecular docking : Simulate binding to target enzymes (e.g., E. coli dihydrofolate reductase). Oxadiazole rings show strong π-π stacking with hydrophobic pockets .

Q. What strategies resolve contradictions in bioactivity data between similar derivatives?

Answer:

  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent polarity in MIC assays) .
  • Crystallographic validation : Confirm whether inactive derivatives adopt non-planar conformations that disrupt target binding .

Q. How can regioselective functionalization of the oxadiazole core be achieved?

Answer:

  • Electrophilic substitution : Use triflic acid (TfOH) to selectively add aryl groups to the C5 position of the oxadiazole ring .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts introduce heteroaryl groups at the C3 position .

Methodological Tables

Q. Table 1: Substituent Effects on Antibacterial Activity

Substituent PositionBioactivity (MIC, μg/mL)Key Reference
3,5-Dimethoxyphenyl8.0 (S. aureus)
4-Chlorophenyl16.0 (S. aureus)
4-Nitrophenyl>64.0 (Inactive)

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey ParametersApplication Example
X-ray crystallographyBond angles, space groupConfirms C5-methyl geometry
¹H NMRδ 3.8–4.0 (OCH₃)Verifies methoxy groups
HRMSm/z 394.13 ([M+H]⁺)Validates molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.